molecular formula C33H39NO4 B028426 Carebastine Methyl Ester CAS No. 189064-48-0

Carebastine Methyl Ester

Cat. No. B028426
M. Wt: 513.7 g/mol
InChI Key: MSGNQXZBCGURTB-UHFFFAOYSA-N
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Description

Carebastine Methyl Ester is a compound derived through the microbial oxidation of Ebastine. Cunninghamella strains have shown the capability to oxidize Ebastine into Carebastine via intermediates such as alcohol and aldehyde, mainly yielding Carebastine, the corresponding carboxylic acid (Schwartz et al., 1996).

Synthesis Analysis

Carebastine is produced from the microbial oxidation of Ebastine. Cunninghamella blakesleeana has been found to be effective in this transformation, yielding up to 40% Carebastine under optimized culture conditions (Schwartz et al., 1996).

Molecular Structure Analysis

The molecular structure of Carebastine Methyl Ester is not directly detailed in the available research. However, it can be inferred from its parent compound, Ebastine. Ebastine's metabolism involves extensive transformations, forming desalkylebastine and hydroxyebastine, with hydroxyebastine subsequently metabolized to Carebastine (Liu et al., 2006).

Chemical Reactions and Properties

Carebastine's formation involves the oxidation of Ebastine's methyl group, a process which can be achieved using microbial biotransformation. This process yields either alcohol or acid derivatives, depending on the microorganism and culture conditions used (Ouarradi et al., 2008).

Physical Properties Analysis

The research does not provide specific details on the physical properties of Carebastine Methyl Ester. However, these properties are likely to be similar to those of its precursor, Ebastine, which is extensively metabolized in the liver to form active metabolites including Carebastine.

Chemical Properties Analysis

Carebastine is the active metabolite of Ebastine, formed through human liver microsomes and expressed cytochrome P450 enzymes. CYP2J2 and CYP3A play important roles in its formation, with CYP3A4 mainly catalyzing the N-dealkylation of Ebastine to desalkylebastine, and CYP2J2 and CYP3A4 contributing to the formation of Carebastine from hydroxyebastine (Liu et al., 2006).

Scientific Research Applications

Anti-Angiogenic Activity

Carebastine, the active metabolite of ebastine, demonstrates significant anti-angiogenic properties. Research indicates that carebastine inhibits vascular endothelial growth factor (VEGF)-induced proliferation, migration, and angiogenesis of endothelial cells in a dose-dependent manner. This effect was observed in both human umbilical vein endothelial cells (HUVECs) and human pulmonary artery endothelial cells (HPAECs). The inhibition of cell proliferation ranged from 42% to 75% with 20-30 µM carebastine. Similarly, cell migration was reduced by 37-78% across different cell types and carebastine concentrations. The compound also significantly reduced the topological parameters of capillary networks produced in vitro and inhibited VEGF-induced angiogenesis in chick embryo chorioallantoic membrane (CAM) assays. Moreover, carebastine led to a substantial reduction in VEGFR-2 and Akt phosphorylation, suggesting a mechanism through which carebastine exerts its anti-angiogenic effects. These findings suggest the potential of carebastine as an anti-angiogenic molecule in diseases where angiogenesis is a factor, such as in certain allergic conditions where increased mucosal vascularity is observed (De Luisi et al., 2009).

Metabolic Pathways and Drug Interactions

Carebastine is a major metabolite resulting from the metabolism of ebastine, a second-generation H1-receptor antagonist. The conversion of ebastine to carebastine involves extensive first-pass metabolism, predominantly mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2J2. Carebastine itself undergoes further metabolism, but studies have shown that it is relatively more stable than its parent compound. The pharmacokinetics of carebastine appear linear and dose-independent within the studied dosage range. Notably, the metabolism of ebastine to carebastine and the subsequent metabolic steps do not seem to be significantly affected by factors like cimetidine, a known CYP enzyme inhibitor, suggesting a lack of major drug-drug interaction potential at the metabolic level. This information is crucial for understanding the safety and efficacy profile of ebastine and carebastine, especially in patients with allergic conditions who might be on multiple medications (Liu et al., 2006).

Future Directions

While specific future directions for Carebastine Methyl Ester are not mentioned in the sources retrieved, the field of proteomics research, where it is used, is rapidly advancing. The anti-angiogenic activity of Carebastine suggests potential use as an anti-angiogenic molecule, besides its antihistaminic activity for the treatment of allergic diseases in which angiogenesis takes place .

properties

IUPAC Name

methyl 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39NO4/c1-33(2,32(36)37-3)28-18-16-25(17-19-28)30(35)15-10-22-34-23-20-29(21-24-34)38-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGNQXZBCGURTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453679
Record name Carebastine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carebastine Methyl Ester

CAS RN

189064-48-0
Record name Carebastine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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